molecular formula C27H28N4O3S B383475 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide CAS No. 442557-39-3

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B383475
CAS No.: 442557-39-3
M. Wt: 488.6g/mol
InChI Key: BQTQATUMRFBNDL-UHFFFAOYSA-N
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Description

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide , identified by its CAS number 1172404-77-1 , is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dioxoisoquinoline moiety with a piperazine framework, suggesting a diverse range of biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C107H85N11O20S5C_{107}H_{85}N_{11}O_{20}S_{5}, with a molecular weight of approximately 2005.2 g/mol . The structural complexity arises from the integration of various functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC107H85N11O20S5
Molecular Weight2005.2 g/mol
CAS Number1172404-77-1

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes critical for cell viability without rapid cytotoxic effects on human cells.

The proposed mechanism of action for similar piperazine derivatives includes:

  • Inhibition of Phosphopantetheinyl Transferases (PPTases) : This enzyme is vital for bacterial virulence and survival. Inhibitors like ML267 have demonstrated submicromolar inhibition against bacterial PPTases while sparing human orthologues .
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized piperazine derivatives, including those with similar structures to the target compound. The derivatives were screened against both Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness:

  • Minimum Inhibitory Concentrations (MICs) ranged from 50 to 250 µg/mL for various bacterial strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa250

Study 2: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of the compound on human cell lines. The results demonstrated that at therapeutic concentrations, the compound exhibited low toxicity, indicating its potential as a safe therapeutic agent in antimicrobial applications .

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-2-34-21-11-9-20(10-12-21)28-27(35)30-16-13-29(14-17-30)15-18-31-25(32)22-7-3-5-19-6-4-8-23(24(19)22)26(31)33/h3-12H,2,13-18H2,1H3,(H,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTQATUMRFBNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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